N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Indole-3-Carbonitrile Intermediate
The most widely documented method involves a two-step protocol starting from 1-methyl-1H-indole-3-carboxaldehyde derivatives.
Formation of 1-Methyl-1H-Indole-3-Carbonitrile
The initial step converts 1-methyl-1H-indole-3-carboxaldehyde (4a–e ) into the corresponding carbonitrile (5a–e ) using chlorosulfonyl isocyanate (CSI) and dimethylformamide (DMF). The reaction proceeds under anhydrous conditions in acetonitrile at 0°C, achieving yields of 90–98% (Table 1).
Table 1: Reaction Conditions for Carbonitrile Synthesis
| Parameter | Specification |
|---|---|
| Reagents | CSI, DMF, anhydrous acetonitrile |
| Temperature | 0°C (2 h) → 0°C (1 h post-DMF addition) |
| Workup | Ice-water quenching, Na₂SO₄ drying |
| Purification | Column chromatography (DCM eluent) |
This method avoids harsh oxidants, making it preferable for lab-scale synthesis. The mechanism involves CSI acting as a nitrile-forming agent, with DMF facilitating the elimination of sulfonic acid byproducts.
Conversion to N-Hydroxycarboximidamide
The carbonitrile intermediate (5a–e ) is treated with hydroxylamine hydrochloride in ethanol, using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding N-hydroxy-1-methyl-1H-indole-3-carboximidamide (2a–e ) with 65–82% efficiency (Table 2).
Table 2: Optimization of Amidoxime Formation
| Condition | Effect on Yield |
|---|---|
| Hydroxylamine:HCl ratio | 2.5:1 (optimal) |
| Solvent | Ethanol > MeOH > THF |
| Base | DIPEA > Et₃N > NaHCO₃ |
| Temperature | RT (no benefit at reflux) |
The amidoxime formation follows a nucleophilic addition-elimination pathway, where hydroxylamine attacks the electrophilic nitrile carbon.
Alternative Route via Vilsmeier-Haack Formylation
While less common, the Vilsmeier-Haack reaction provides an alternative pathway to synthesize precursor aldehydes required for the carbonitrile route.
Indole-3-Carboxaldehyde Synthesis
1-Methylindole undergoes formylation using POCl₃ and DMF at 0°C, producing 1-methyl-1H-indole-3-carboxaldehyde in 85–92% yield. The reaction mechanism involves the generation of a chloroiminium intermediate, which reacts with the indole’s C3 position (Scheme 1).
Scheme 1: Vilsmeier-Haack Formylation Mechanism
-
POCl₃ reacts with DMF to form [(CH₃)₂N⁺=CHCl]Cl⁻.
-
Electrophilic attack at indole C3 generates a σ-complex.
This method is critical for laboratories lacking commercial aldehyde precursors.
One-Pot Tandem Synthesis
Recent advances demonstrate a one-pot approach combining formylation and amidoximation. While yields are modest (50–60%), this method reduces purification steps:
-
In situ aldehyde formation : 1-Methylindole is formylated using DMF/POCl₃.
-
Oxime formation : Hydroxylamine hydrochloride is added directly to the reaction mixture.
-
Reductive amination : Sodium cyanoborohydride converts the oxime to the amidoxime.
This method is under active optimization to improve efficiency.
Mechanistic Insights and Side Reactions
Competing Pathways in Amidoxime Synthesis
The reaction of carbonitriles with hydroxylamine risks over-hydroxylation, producing N,N-dihydroxycarboximidamide byproducts. Kinetic studies show that excess hydroxylamine (>2.5 eq) increases byproduct formation by 15–20%. Steric hindrance at the indole N1 position mitigates this issue, as evidenced by higher purity in N-methylated derivatives.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF, DMSO) accelerate nitrile-to-amidoxime conversion but complicate purification. Ethanol strikes an optimal balance between reaction rate and workup feasibility.
Analytical and Purification Strategies
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR : Amidoxime protons appear as singlets at δ 9.2–9.5 ppm.
-
IR : N–O stretch at 930–945 cm⁻¹ confirms oxime formation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
NHIMIC has been investigated for its potential therapeutic applications due to its diverse biological activities:
- Anticancer Activity : Studies indicate that NHIMIC exhibits cytotoxic effects against various cancer cell lines, including KB and HepG-2. The compound's mechanism may involve the induction of apoptosis through caspase activation .
- Anti-inflammatory Properties : NHIMIC is being explored for its ability to modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics .
Biological Studies
NHIMIC is utilized in biological research to understand enzyme interactions and protein functions:
- Enzyme Inhibition : NHIMIC can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function. Its interactions with enzymes are vital for elucidating biochemical pathways relevant to disease processes.
- Cell Signaling Modulation : By affecting key signaling molecules, NHIMIC can alter gene expression and cellular metabolism, providing insights into cellular responses under various conditions .
Material Science
The unique structural features of NHIMIC allow it to serve as a building block in the synthesis of more complex materials:
- Polyfunctionalized Indoles : NHIMIC can be used in the synthesis of polyfunctionalized indoles that are valuable in creating novel materials with specific properties .
Table 1: Summary of Key Studies on NHIMIC
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between N-hydroxy-1-methyl-1H-Indole-3-carboximidamide and related compounds:
Functional Group Impact on Physicochemical Properties
- Hydroxy vs.
- Positional Substituents : The 4-methoxy derivative (CAS 889943-82-2) introduces steric and electronic effects at the indole 4-position, which may alter binding interactions in biological targets compared to the 1-methyl analog .
- Electron-Withdrawing Groups : The 4-chloro derivative (CAS 889942-75-0) exhibits lower solubility due to the chloro group’s electron-withdrawing nature but may enhance metabolic stability .
Biological Activity
N-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research and antiviral therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an indole derivative characterized by a hydroxyl group at the nitrogen atom and a carboximidamide functional group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, particularly in the modulation of enzyme activities and cellular pathways.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound induced cell cycle arrest in the G0–G1 phase in MCF-7 breast cancer cells, leading to apoptosis. The mechanism involved the exposure of phosphatidylserine on the outer membrane, a hallmark of early apoptosis, and morphological changes characteristic of apoptotic cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Induction of apoptosis via cell cycle arrest |
| HeLa | 3.0 | Apoptotic morphological changes |
| HCT-116 | 4.5 | G0–G1 phase arrest |
2. Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV). A study optimized its derivatives using three-dimensional quantitative structure-activity relationship (3D QSAR) methods, revealing potent anti-HBV activities with IC50 values in the low micromolar range . The compound's ability to inhibit HBV replication suggests potential for therapeutic applications in viral hepatitis.
Table 2: Antiviral Activity Against HBV
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| This compound | 4.1 | Inhibits HBV replication |
| Optimized Derivative 35a | 3.1 | Enhanced anti-HBV activity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion . By inhibiting IDO, the compound may enhance antitumor immunity.
- Apoptosis Induction : As noted earlier, it induces apoptosis through mitochondrial pathways and caspase activation, which are crucial for cancer therapy .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity and apoptosis induction in MCF-7 cells compared to untreated controls .
- HBV Inhibition Study : A series of derivatives were synthesized and tested for their anti-HBV activity, with several showing enhanced potency compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-hydroxy-1-methyl-1H-Indole-3-carboximidamide?
- Methodological Answer : The compound can be synthesized via oxime intermediates. For example, 1-methyl-1H-indazole-7-carbaldehyde oxime can be treated with N-chlorosuccinimide (NCS) in DMF to yield the corresponding carbimidoyl chloride, followed by purification via extraction and solvent removal . Alternatively, coupling agents like EDC/HOBt in anhydrous DMF under argon can facilitate amide bond formation between indole derivatives and hydroxyamine analogs, as demonstrated in similar carboxamide syntheses . Key parameters include reaction time (6–24 hours), temperature (0°C to room temperature), and stoichiometric ratios (1.5–2.0 equivalents of coupling agents).
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are critical.
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm regiochemistry and substitution patterns. For instance, indole NH protons typically appear at δ 10–12 ppm in DMSO .
- X-ray crystallography : Use SHELXL for structure refinement. Data collection requires high-resolution crystals, and the software’s robustness in handling twinned data or high-symmetry space groups is advantageous .
- Mass spectrometry (LC/MS) : Confirm molecular weight via ESI-MS, with fragmentation patterns analyzed to verify functional groups (e.g., m/z 295 [M+H]+ for a related indazolecarboximidamide) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking and DFT calculations are used to study interactions with target proteins (e.g., heme oxygenase-1). Parameters include:
- Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-protein binding affinities.
- DFT optimization : Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
- Validation requires correlating computational results with experimental bioactivity assays (e.g., IC50 values).
Q. How to resolve contradictions between experimental spectroscopic data and theoretical predictions?
- Methodological Answer : Iterative analysis is key.
- Step 1 : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm coupling patterns and avoid misassignment of aromatic protons .
- Step 2 : Cross-validate crystallographic data (e.g., bond lengths/angles from SHELXL refinements) with DFT-optimized geometries .
- Step 3 : Use statistical tools (e.g., R-factor analysis in crystallography) to quantify discrepancies and refine models .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
- Methodological Answer : Challenges include:
- Disorder in crystal lattices : Address using SHELXL’s PART instruction to model alternative conformations .
- Hydrogen bonding ambiguity : Apply Hirshfeld surface analysis to map intermolecular interactions and validate hydrogen-bonding networks .
- Twinned data : Use TWIN/BASF commands in SHELXL to refine twin laws and improve data accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
